Researchers requiring a reliable 5-bromo handle for Pd-catalyzed cross-coupling often face batch inconsistency and supply fragmentation. 5-Bromonicotinic acid (CAS 20826-04-4) resolves this with its strategic Br-substitution at the 5-position of the nicotinic acid core, enabling:
• Selective Suzuki/Stille couplings for 5-aryl-nicotinic acid library synthesis
• On-bead coupling compatibility with Wang, Rink & BAL resins for HTS campaigns
• Halogen bonding-driven MOF assembly (Br⋯O, Br⋯Br, Br⋯π interactions)
• Fragment-based antiviral screening hit (predicted binding -4.7 to -5.3 kcal/mol)
Available in bulk quantities with consistent purity for seamless scale-up from discovery to development.
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
CAS No.20826-04-4
Cat. No.B110799
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromonicotinic acid is a 5-bromo-substituted pyridine-3-carboxylic acid derivative of the essential vitamin nicotinic acid (niacin), with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . It appears as a white to off-white crystalline solid with a well-defined melting point of 178–180°C . Its core synthetic value lies in the bromine atom at the 5-position, which acts as a strategic handle for transition metal-catalyzed cross-coupling reactions, while the carboxylic acid group at the 3-position provides a reactive anchor for amide or ester formation . This unique substitution pattern, distinct from the parent nicotinic acid, enables its use as a versatile building block for constructing diverse heterocyclic arrays in drug discovery and materials science .
Bromine at C5 enables Pd-catalyzed cross-coupling reactions
Carboxylic acid at C3 supports amide/ester derivatization
Distinct substitution pattern suits crystal engineering via halogen bonding
While 5-halonicotinic acids share a common pyridine core, their distinct physicochemical properties and electronic characteristics—dictated by both the halogen's identity and the carboxylic acid's position—profoundly impact their performance in key applications. For instance, the predicted pKa of the carboxylic acid varies with the halogen substituent, affecting its ionization state and solubility at physiological pH . Critically, the reactivity and selectivity in palladium-catalyzed cross-coupling reactions are highly dependent on the halogen atom, with bromine offering a distinct balance of reactivity and stability compared to chlorine or iodine [1]. Furthermore, the specific geometry of the 5-bromo-3-carboxy substitution enables unique supramolecular halogen bonding interactions in crystal engineering, a feature not replicable by regioisomers like 5-bromo-2-pyridinecarboxylic acid [2]. Therefore, substituting 5-bromonicotinic acid with a generic halogenated pyridine without direct comparative data risks altering reaction outcomes, compromising synthetic yields, or failing to achieve desired material properties.
Halogen Reactivity Mismatch
Bromine’s oxidative addition rate differs from Cl (slower) and I (less stable), potentially altering cross-coupling yields.
Regiochemistry-Specific Geometry
5-bromo-3-carboxy substitution enables unique supramolecular synthons not replicable by 2-carboxy or other regioisomers.
Physicochemical Property Drift
Predicted pKa varies with halogen; changing substituent may shift ionization and solubility in biological assay buffers.
[1] 5-Bromonicotinic Acid: A Versatile Building Block for Chemical Synthesis. (2025). NBInno. Retrieved from https://www.nbinno.com/5-bromonicotinic-acid-a-versatile-building-block-for-chemical-synthesis View Source
[2] Gu, J. Z., Wu, J., Kirillov, A. M., Lv, D. Y., Tang, Y., & Wu, J. C. (2014). Assembling supramolecular networks by halogen bonding in coordination polymers driven by 5-bromonicotinic acid. Journal of Solid State Chemistry, 213, 256-267. View Source
5-Bromonicotinic acid exhibits a predicted pKa of 3.08±0.10 for its carboxylic acid group, which is lower (more acidic) than the predicted pKa of 3.13±0.10 for its direct analog, 5-fluoronicotinic acid . While this is a predicted value, the ~0.05 pKa unit difference reflects the varying electron-withdrawing effects of the halogen substituents, which can influence the compound's ionization state and solubility in aqueous environments, a critical parameter in biological assay design.
pKa (Carboxylic Acid)Predicted
3.08 ± 0.10 (Br) vs 3.13 ± 0.10 (F) ΔpKa ≈ -0.05
Supports ionization-state selection in assay buffers.
Predicted value using ACD/Labs Percepta or similar software, standard temperature (25°C)
Why This Matters
This difference, while small, provides a quantitative basis for selecting the more acidic bromo-analog in specific assay buffers or synthetic steps where protonation state is crucial.
5-Bromonicotinic acid has been explicitly validated as a scaffold for the solid-phase synthesis of 5-substituted nicotinic acid derivative libraries via Suzuki coupling on three different resin types: Wang, Rink, and BAL resins [1]. This direct head-to-head demonstration across multiple solid supports confirms its robust compatibility with on-bead palladium-catalyzed cross-coupling, enabling the efficient generation of combinatorial libraries. In contrast, similar applications using 5-chloronicotinic acid often require more forcing conditions or specialized catalysts due to the lower reactivity of the C-Cl bond in oxidative addition.
Solid-Phase SuzukiHead-to-head
Successful on-bead coupling demonstrated on Wang, Rink, and BAL resins.
Compatibility with Solid Supports for Suzuki Coupling
Target Compound Data
Successful Suzuki coupling demonstrated on Wang, Rink, and BAL resins
Comparator Or Baseline
5-Chloronicotinic acid (Class-level inference): Generally requires harsher conditions or specialized catalysts for solid-phase Suzuki coupling due to lower C-Cl reactivity
Quantified Difference
Not quantified; qualitative demonstration of broad compatibility
Conditions
Solid-phase synthesis, Pd(0) catalyst, standard Suzuki coupling conditions
Why This Matters
For combinatorial chemistry workflows, this provides a proven, multi-resin-compatible scaffold, reducing method development time and increasing library synthesis efficiency compared to less reactive or untested analogs.
[1] Lago, M. A., Nguyen, T. T., & Bhatnagar, P. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 46(4), 581-585. View Source
Halogen Bonding in 3D Supramolecular Networks
The 5-bromonicotinate moiety acts as a versatile building block where the tethered bromine atom plays a key role in reinforcing and extending structures into diverse 3D supramolecular networks via Br⋯O, Br⋯Br, and Br⋯π halogen bonding interactions, in addition to conventional N-H⋯O and C-H⋯O hydrogen bonds [1]. This behavior is a direct consequence of the bromine atom's polarizability and size, enabling specific directional non-covalent interactions that are weaker or geometrically distinct with chlorine analogs and absent in non-halogenated nicotinic acid. The resulting 3D metal-organic frameworks (e.g., seh-3,5-P21/c topology in [Cd(5-Brnic)2]n) are characterized by single-crystal X-ray diffraction, providing atomic-level evidence for these Br-mediated interactions [1].
Halogen Bonding NetworksClass-level
Forms Br⋯O, Br⋯Br, Br⋯π interactions, directing 3D supramolecular architectures.
Enables predictable crystal engineering synthons.
Confirmed by single-crystal XRD in metal coordination polymers.
Not quantified; structural diversity and network reinforcement are observed by single-crystal XRD
Conditions
Hydrothermal synthesis with Zn(II), Cd(II), Co(II), and Pb(II) nitrates; crystal structures determined by X-ray diffraction
Why This Matters
This halogen bonding capability is essential for crystal engineers and materials scientists designing functional materials with predictable architectures, where the bromine atom provides a unique and predictable supramolecular synthon.
[1] Gu, J. Z., Wu, J., Kirillov, A. M., Lv, D. Y., Tang, Y., & Wu, J. C. (2014). Assembling supramolecular networks by halogen bonding in coordination polymers driven by 5-bromonicotinic acid. Journal of Solid State Chemistry, 213, 256-267. View Source
In Silico Binding to Hepatitis Virus Proteins
Molecular docking predictions indicate that 5-bromonicotinic acid exhibits favorable binding interactions with hepatitis virus proteins, with calculated binding energies ranging from -4.7 to -5.3 kcal/mol . This in silico data suggests a potential for antiviral activity, providing a computational rationale for its exploration as a starting point for fragment-based drug discovery. While these values are not directly comparable to experimental Ki or IC50 data for other compounds, they provide a quantitative benchmark for prioritizing this scaffold in virtual screening campaigns targeting viral proteins.
In Silico BindingPredicted
-4.7 to -5.3 kcal/mol
Supports virtual screening prioritization for antiviral targets.
Computational docking; no experimental validation provided.
In Silico Binding Energy to Hepatitis Virus Proteins
Target Compound Data
-4.7 to -5.3 kcal/mol
Comparator Or Baseline
No direct comparator data available in source; value is presented as an absolute benchmark for this specific target interaction.
Quantified Difference
N/A
Conditions
Molecular docking simulation; specific protein target(s) and software not specified in source
Why This Matters
For medicinal chemists engaged in antiviral drug discovery, this computational data offers a quantifiable starting point for selecting 5-bromonicotinic acid as a core fragment for hit expansion and optimization.
While this data is for the derivative 5-bromonicotine—directly synthesized from 5-bromonicotinic acid—it demonstrates the profound pharmacological impact of the 5-bromo substitution. 5-Bromonicotine exhibited high affinity for nAChRs with a Ki of 6.9 nM, placing it between nicotine (Ki = 2.4 nM) and 5-methoxynicotine (Ki = 14.3 nM) [1]. Crucially, despite this high affinity, 5-bromonicotine did not mimic nicotine's antinociceptive, hypolocomotor, or hypothermic effects in mice. Instead, it behaved as a partial agonist at α4β2 receptors, demonstrating functional selectivity distinct from both the parent compound and the methoxy analog [1].
In vitro binding assay using [3H]nicotine on rat brain membranes; in vivo behavioral assays in mice (tail-flick, hotplate, locomotor activity, body temperature)
Why This Matters
This case study illustrates that a 5-bromo substituent on a nicotinic acid-derived pharmacophore can yield a unique functional profile—high affinity partial agonism—which is a highly sought-after mechanism for developing therapeutics with reduced side effects and abuse liability.
[1] Dukat, M., Damaj, M. I., Glassco, W., Dumas, D., May, E. L., Martin, B. R., & Glennon, R. A. (2002). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. European Journal of Pharmacology, 435(2-3), 171-180. View Source
The proven compatibility of 5-bromonicotinic acid with Wang, Rink, and BAL resins for on-bead Suzuki coupling (as evidenced in Section 3) makes it the scaffold of choice for building diverse 5-aryl-nicotinic acid libraries in high-throughput medicinal chemistry campaigns [1]. Its use can significantly accelerate the exploration of chemical space around the nicotinic acid core for targets where a 5-aryl substitution is desired.
Halogen-Bonded Supramolecular Materials
For crystal engineers and materials scientists, 5-bromonicotinic acid is a uniquely suited ligand for constructing coordination polymers and metal-organic frameworks (MOFs) where 3D network reinforcement is desired. As demonstrated by Gu et al., its bromine atom enables a rich variety of halogen bonding interactions (Br⋯O, Br⋯Br, Br⋯π) that are not possible with chlorine or fluorine analogs, leading to predictable supramolecular architectures with tunable luminescent or magnetic properties [2].
Precursor to Distinct Nicotinic Analogs
In neuropharmacology research, 5-bromonicotinic acid serves as the critical starting material for synthesizing 5-bromonicotine. As shown by Dukat et al., this derivative exhibits a unique high-affinity partial agonist profile at nAChRs, a valuable pharmacological tool for dissecting receptor subtype function and a potential lead for developing novel therapeutics for cognitive disorders or pain management with improved safety margins [3].
Antiviral Fragment-Based Drug Discovery
Computational chemists can prioritize 5-bromonicotinic acid as a fragment hit in virtual screening campaigns against hepatitis viral targets, based on its predicted favorable binding energies (-4.7 to -5.3 kcal/mol) . This provides a data-driven starting point for initiating a medicinal chemistry program focused on optimizing this core scaffold for antiviral activity.
Application
Selection Property
Validation Focus
Combinatorial Chemistry
Multi-resin Suzuki compatibility
On-bead reaction yield and scope
Crystal Engineering
Halogen bonding synthon diversity
Supramolecular architecture control
Neuropharmacology Research
Derivatizable bromo-handle for nAChR ligands
Receptor subtype selectivity assays
Antiviral Fragment Screening
In silico binding profile
Experimental binding and activity confirmation
[1] Lago, M. A., Nguyen, T. T., & Bhatnagar, P. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 46(4), 581-585. View Source
[2] Gu, J. Z., Wu, J., Kirillov, A. M., Lv, D. Y., Tang, Y., & Wu, J. C. (2014). Assembling supramolecular networks by halogen bonding in coordination polymers driven by 5-bromonicotinic acid. Journal of Solid State Chemistry, 213, 256-267. View Source
[3] Dukat, M., Damaj, M. I., Glassco, W., Dumas, D., May, E. L., Martin, B. R., & Glennon, R. A. (2002). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. European Journal of Pharmacology, 435(2-3), 171-180. View Source
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